

# Application Notes and Protocols for Mass Spectrometry-Based Detection of KRAS G12C

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

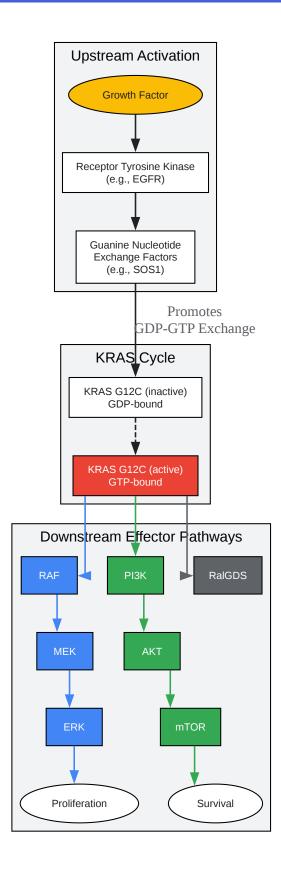
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers. The specific mutation, KRAS G12C, where glycine at position 12 is replaced by cysteine, has become a key target for novel cancer therapeutics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the specific and sensitive detection and quantification of the KRAS G12C mutant protein. This allows for applications ranging from biomarker validation and patient stratification to monitoring target engagement of covalent inhibitors in preclinical and clinical settings.

These application notes provide detailed protocols for the detection and quantification of KRAS G12C in biological samples, particularly from formalin-fixed paraffin-embedded (FFPE) tissues, using targeted mass spectrometry techniques such as Parallel Reaction Monitoring (PRM).

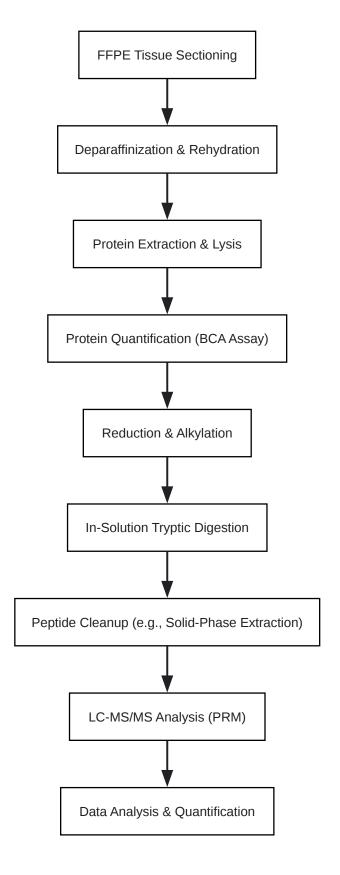
### **Signaling Pathway**

The KRAS protein is a central node in key signaling pathways that regulate cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling.









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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com